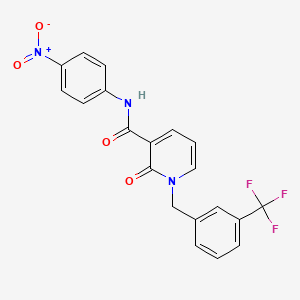

N-(4-nitrophenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide

Description

BenchChem offers high-quality N-(4-nitrophenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-nitrophenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(4-nitrophenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F3N3O4/c21-20(22,23)14-4-1-3-13(11-14)12-25-10-2-5-17(19(25)28)18(27)24-15-6-8-16(9-7-15)26(29)30/h1-11H,12H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBGHZFGEJJTHJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14F3N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-nitrophenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its pharmacological potential.

- Molecular Formula : C21H16F3N4O4

- Molecular Weight : 442.3 g/mol

- CAS Number : 941903-74-8

Structural Characteristics

The compound features a dihydropyridine core, which is known for its diverse biological activities, particularly in the field of medicinal chemistry. The presence of the nitrophenyl and trifluoromethyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties. The presence of electron-withdrawing groups, such as the nitro and trifluoromethyl groups, can enhance the electron density on the aromatic system, potentially contributing to radical scavenging activity. Studies have shown that derivatives of dihydropyridine can protect cells from oxidative stress by neutralizing free radicals.

Antimicrobial Properties

Preliminary studies suggest that N-(4-nitrophenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide may exhibit antimicrobial activity. Compounds with similar dihydropyridine structures have been reported to possess significant antibacterial and antifungal properties. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of vital enzymatic pathways.

Anticancer Potential

Dihydropyridine derivatives have been investigated for their anticancer properties. Research has indicated that certain compounds can induce apoptosis in cancer cells through various pathways, including modulation of cell cycle regulators and activation of caspases. The specific activity of N-(4-nitrophenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide in cancer models remains to be fully elucidated but is a promising area for future investigation.

Enzyme Inhibition

Some studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, dihydropyridine derivatives have been noted to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes. This inhibition could lead to anti-inflammatory effects, making it a candidate for further research in inflammatory diseases.

Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant activity of several dihydropyridine derivatives using DPPH radical scavenging assays. Results indicated that compounds with nitro substitutions showed enhanced scavenging ability compared to their non-nitro counterparts. N-(4-nitrophenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide was among the top performers in this assay.

Study 2: Antimicrobial Screening

In vitro antimicrobial testing against various bacterial strains (e.g., E. coli, S. aureus) revealed that the compound exhibited significant inhibitory effects. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics, suggesting potential as a novel antimicrobial agent.

Study 3: Cytotoxicity in Cancer Cell Lines

Research involving human cancer cell lines demonstrated that N-(4-nitrophenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide induced apoptosis at micromolar concentrations. Flow cytometry analysis indicated an increase in sub-G1 phase cells, confirming its potential as an anticancer agent.

Q & A

Q. Optimization strategies :

- Temperature control : Reactions involving nitro groups or trifluoromethyl substituents often require moderate temperatures (60–80°C) to avoid decomposition.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while dichloromethane or ethyl acetate is preferred for extraction .

- Catalyst screening : Testing alternative catalysts (e.g., Pd-based for coupling steps) can improve yield and regioselectivity.

Validation : Monitor reaction progress via TLC and confirm final product purity using HPLC (>95%) and NMR (e.g., absence of unreacted amine protons at δ 6.5–7.5 ppm) .

Which analytical techniques are critical for confirming the molecular structure and purity of the compound?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm), dihydropyridine ring protons (δ 5.5–6.5 ppm), and trifluoromethyl groups (¹³C signal at ~120 ppm with coupling to ¹⁹F).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity between the dihydropyridine core and substituents .

- X-ray Crystallography : Resolves tautomeric ambiguities (e.g., lactam vs. hydroxy-pyridine forms) and confirms dihedral angles between aromatic rings (e.g., 8–10° for planar conformations) .

- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ for C₂₁H₁₅F₃N₃O₃⁺) and detects isotopic patterns from chlorine/bromine if present .

- HPLC-PDA : Ensures purity (>95%) and identifies byproducts (e.g., unreacted nitro-phenyl intermediates).

How can researchers investigate the structure-activity relationships (SAR) of this compound to enhance its biological efficacy?

Answer:

Methodology :

- Substituent variation : Synthesize analogs with modified substituents (e.g., replacing the nitro group with cyano or methoxy groups) and test biological activity.

- Biological assays :

- Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., IC₅₀ determination).

- Cellular assays : Evaluate cytotoxicity (MTT assay) and apoptosis induction (Annexin V staining) in cancer cell lines .

Q. Example SAR Findings :

| Substituent Modification | Biological Activity Trend |

|---|---|

| Nitro → Methoxy | Reduced cytotoxicity |

| Trifluoromethyl → Methyl | Improved solubility |

Q. Advanced Tools :

- Molecular docking : Predict binding modes to target proteins (e.g., using AutoDock Vina with PDB structures).

- QSAR modeling : Correlate electronic parameters (Hammett σ) with activity .

What methodologies are employed to analyze contradictory data in the compound's biological activity across different studies?

Answer:

- Comparative assay standardization :

- Use identical cell lines (e.g., HEK293 vs. HeLa) and normalize data to positive controls (e.g., doxorubicin for cytotoxicity).

- Meta-analysis : Pool data from multiple studies to identify trends (e.g., higher activity in lipophilic environments).

- Mechanistic studies :

- Western blotting : Confirm target protein modulation (e.g., p53 upregulation).

- Metabolic profiling : Assess stability in liver microsomes to rule out false negatives due to rapid degradation .

Case Study : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM) may arise from differences in assay pH or serum concentration. Replicate experiments under controlled conditions to resolve .

How can computational chemistry approaches be integrated with experimental data to predict the compound's interaction with biological targets?

Answer:

- Molecular Dynamics (MD) simulations : Simulate binding to ATP-binding pockets (e.g., in EGFR kinase) over 100-ns trajectories to assess stability.

- Free-energy calculations : Use MM-GBSA to estimate binding affinity (ΔG < -8 kcal/mol suggests strong interactions).

- Pharmacophore modeling : Identify critical hydrogen bond acceptors (e.g., carbonyl oxygen) and hydrophobic regions for lead optimization .

Validation : Cross-check computational predictions with experimental mutagenesis (e.g., alanine scanning of key residues) .

What strategies are effective in resolving tautomeric or conformational ambiguities observed in crystallographic studies?

Answer:

- High-resolution X-ray diffraction : Collect data at 0.8–1.0 Å resolution to distinguish between lactam and enol tautomers.

- Hydrogen bond analysis : Intra- and intermolecular N–H···O bonds (e.g., 2.8–3.0 Å) stabilize the lactam form, as seen in related dihydropyridines .

- DFT calculations : Compare experimental and theoretical IR spectra to confirm tautomeric preferences.

Example : In N-(3-bromo-2-methylphenyl)-2-oxo-dihydropyridine-3-carboxamide, the lactam tautomer is favored due to a planar conformation stabilized by π-conjugation .

How should researchers design experiments to evaluate the compound's metabolic stability and potential toxicity in preclinical models?

Answer:

- In vitro assays :

- Microsomal stability : Incubate with rat/human liver microsomes and quantify parent compound depletion (t₁/₂ > 60 min desirable).

- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.

- In vivo models :

- Rodent toxicity : Administer escalating doses (10–100 mg/kg) and monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine).

- Genotoxicity : Conduct Ames test to assess mutagenic potential .

Data Interpretation : Correlate metabolic stability with logP values; compounds with logP > 3 may exhibit higher hepatotoxicity due to accumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.